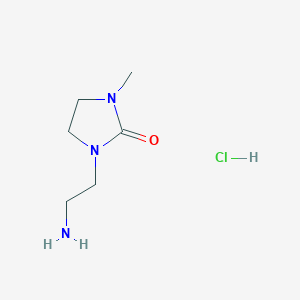

1-(2-Aminoethyl)-3-methyl-2-imidazolidinone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Imidazoles are a type of heterocycle which are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . Amines can be synthesized from amido-nitriles via a cyclization process .Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .Chemical Reactions Analysis

The chemical reactions involving amines and imidazoles are diverse. For example, imidazoles can be synthesized via methods that form one of the heterocycle’s core bonds .Physical And Chemical Properties Analysis

Amines are classified according to the number of alkyl or aryl groups attached to nitrogen . The physical and chemical properties of amines and imidazoles can vary greatly depending on their specific structure and the groups attached to them .Aplicaciones Científicas De Investigación

Synthesis and Chemical Modifications

Electrophilic Amination of Grignard Reagents : The synthesis of primary amines and N-methylamines through electrophilic amination of Grignard reagents with 2-Imidazolidinone O-sulfonyloxime is a notable application. This process yields N-alkylated imines, which are subsequently transformed into primary amines and N-methyl secondary amines through hydrolysis and reduction, highlighting its utility in synthesizing complex amines (Kitamura, Chiba, & Narasaka, 2003).

α-Amino Acid Synthesis : Imidazolidinone derivatives have been utilized efficiently in the synthesis of α-amino acids. The resolution of imidazolidinone glycine derivatives followed by acylation under Schotten-Baumann conditions leads to enantiomerically pure imidazolidinones, which are then used in diastereoselective alkylation, yielding trans-disubstituted imidazolidinones. These are hydrolyzed to produce enantiomerically pure (R)- or (S)- amino acids, demonstrating their role in generating chiral building blocks for peptide synthesis (Fitzi & Seebach, 1988).

Corrosion Inhibition : An experimental and theoretical study of imidazolidinone derivatives, including 1-(2-ethylamino)-2-methylimidazoline, showed their potential as corrosion inhibitors in acid media. The study provides insights into the electrochemical behavior and reactivity of these compounds, indicating their applicability in materials science for protecting metals against corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Glyoxal-Arginine Modifications : Research on the reaction of arginine with glyoxal led to the identification of imidazolidinone derivatives as products. These studies contribute to understanding the chemical modifications of amino acids under glycation, which is relevant to biochemistry and the study of diseases like diabetes (Glomb & Lang, 2001).

Pharmaceutical Applications

Bioreversible Derivatives for Peptides : Imidazolidinone derivatives have been explored as prodrug forms for the α-aminoamide moiety in peptides. The hydrolysis kinetics of these derivatives suggest their potential as bioreversible derivatives for peptide drugs, indicating their significance in drug delivery systems (Klixbüll & Bundgaard, 1984).

Catalytic Synthesis for Pharmaceutical Intermediates : Recent advances in catalytic synthesis techniques for imidazolidin-2-ones and benzimidazolidin-2-ones, structural motifs common in pharmaceuticals and natural products, have been summarized. These catalytic strategies enhance the sustainability and efficiency of synthesizing these heterocycles, underpinning their importance in pharmaceutical chemistry (Casnati, Motti, Mancuso, Gabriele, & Della Ca’, 2019).

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives play a crucial role in various biological functions and have a wide range of applications .

Mode of Action

Imidazole derivatives are known to interact with their targets and cause changes that can lead to various biological effects .

Biochemical Pathways

Imidazole derivatives are known to play a role in various biochemical pathways .

Result of Action

Imidazole derivatives are known to have various biological effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-aminoethyl)-3-methylimidazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c1-8-4-5-9(3-2-7)6(8)10;/h2-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNGEWGTGHAFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2769604.png)

![2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2769606.png)

![N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2769610.png)

![5-(2-Bicyclo[2.2.1]heptanyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2769613.png)

![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylcarbamoyl]benzoate](/img/structure/B2769618.png)

![2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2769619.png)

![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2769623.png)